2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile
CAS No.: 870067-45-1
Cat. No.: VC2723210
Molecular Formula: C16H12N4
Molecular Weight: 260.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 870067-45-1 |
|---|---|
| Molecular Formula | C16H12N4 |
| Molecular Weight | 260.29 g/mol |
| IUPAC Name | 2-(1-benzylpyrazol-4-yl)pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C16H12N4/c17-9-14-7-4-8-18-16(14)15-10-19-20(12-15)11-13-5-2-1-3-6-13/h1-8,10,12H,11H2 |
| Standard InChI Key | SJPYEFKKYUYRDO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN2C=C(C=N2)C3=C(C=CC=N3)C#N |
| Canonical SMILES | C1=CC=C(C=C1)CN2C=C(C=N2)C3=C(C=CC=N3)C#N |
Introduction
Chemical Identity and Properties
2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile is an organic compound belonging to the heterocyclic class of pyrazole derivatives. It contains both pyrazole and nitrile functionalities that contribute to its potential interactions with various biological targets. The compound is identified by CAS number 870067-45-1 and has a molecular weight of 260.29 g/mol. Its molecular formula C₁₆H₁₂N₄ indicates its composition of carbon, hydrogen, and nitrogen atoms structured in a specific arrangement that gives the compound its unique properties.
The chemical structure features a benzyl group attached to the N1 position of a pyrazole ring, with the pyrazole's C4 position connected to a nicotinonitrile moiety. This structural arrangement is significant for the compound's biological activity potential, as the specific positioning of functional groups can influence receptor binding and enzyme interactions.
Table 1: Chemical Identity and Physical Properties
| Property | Value |
|---|---|
| Chemical Name | 2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile |
| CAS Number | 870067-45-1 |
| Molecular Formula | C₁₆H₁₂N₄ |
| Molecular Weight | 260.29 g/mol |
| IUPAC Name | 2-(1-benzyl-1H-pyrazol-4-yl)nicotinonitrile |
| Appearance | Solid (presumed based on similar compounds) |
| Classification | Heterocyclic compound, Pyrazole derivative |
The presence of both pyrazole and nitrile functional groups provides potential for hydrogen bonding and other interactions with biological targets, which makes this compound particularly interesting for medicinal chemistry applications. Its heterocyclic nature also contributes to its potential pharmacological activity, as heterocycles are common structural components in many drugs.
Synthesis Approaches
The synthesis of 2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile typically involves multi-step organic reactions starting with pyrazole and nicotinonitrile derivatives. Understanding the synthesis pathways is crucial for developing efficient production methods and potential structural modifications to enhance biological activity.
N-substituted pyrazoles, which form the backbone of this compound, can be prepared through two main approaches: condensation reactions of monosubstituted hydrazines with 1,3-dielectrophiles (Path A) or N-substitution reactions of 1H-pyrazoles (Path B) . Path B offers significant advantages, particularly for complex structures like our target compound.
Key Synthetic Route Considerations
The N-substitution reaction approach (Path B) addresses several limitations of the traditional condensation method :
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It eliminates the need for lengthy preparation of intermediates for condensation reactions
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It allows for late-stage installation of N-substituents, increasing structural diversity
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It avoids the formation of regioisomeric mixtures that are difficult to separate
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It enables access to structures that are challenging to prepare via traditional cycloaddition
Reaction Conditions
Based on general procedures for N-substituted pyrazoles, a typical synthesis might employ basic conditions to prevent quaternization and protonation of pyrazoles . The optimization of reaction conditions is crucial for achieving good yields and regioselectivity.
The process frequently employs a "superbasic media" such as K₂CO₃-DMSO systems that facilitate the deprotonation of pyrazoles and increase the reactivity of the resulting nucleophile . This approach allows alkylation to occur at room temperature, reducing undesired side reactions like elimination.
Table 2: General Synthesis Conditions for N-Substituted Pyrazoles
| Reaction Parameter | Typical Conditions |
|---|---|
| Base | K₂CO₃ |
| Solvent | DMSO |
| Temperature | 0°C to room temperature |
| Reaction Time | 24 hours |
| Workup | Quenching with iced water, extraction with ethyl acetate |
| Purification | Column chromatography (silica gel, EtOAc/hexane gradient) |
For the synthesis of compounds similar to our target molecule, a typical procedure might involve mixing the pyrazole with a base (such as K₂CO₃) in DMSO at 0°C, gradually warming to room temperature, and allowing the reaction to proceed for 24 hours . The reaction mixture would then be quenched with iced water, extracted with ethyl acetate, and purified through column chromatography.
Structural Characterization
Structural characterization of 2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile is essential for confirming its identity and purity. Various analytical techniques can be employed for this purpose, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography.
NMR Characterization
NMR studies provide valuable information about the regiochemistry of N-substituted pyrazoles. Research on similar compounds has shown that N2-CHn protons typically appear more deshielded than their corresponding N1-CHn counterparts . This characteristic chemical shift difference (δ2-δ1) tends to increase with the bulkiness of substituent groups and can serve as a useful indicator for regiochemical assignment of N-alkyl pyrazole analogs.
Biological Activity and Applications
The biological activity profile of 2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile suggests potential applications in medicinal chemistry. The compound's structure incorporates features that may confer specific pharmacological properties.
Structure-Activity Relationships
The biological activity of 2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile likely depends on several structural features:
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The benzyl group at the N1 position may influence binding affinity to target proteins
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The pyrazole ring serves as a scaffold that positions functional groups in specific spatial arrangements
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The nicotinonitrile moiety could participate in hydrogen bonding or other interactions with biological targets
Medicinal Chemistry Applications
The potential applications of 2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile in medicinal chemistry stem from its structural features and possible biological activities. The compound represents an interesting scaffold for drug development efforts.
Comparative Analysis with Related Compounds
While specific comparative data for 2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile is limited in the provided sources, related pyrazole derivatives have shown notable biological activities. For example, certain 2-(3-alkoxy-1H-pyrazol-1-yl)azines have demonstrated potent inhibition of human DHODH, with some compounds showing greater activity than established DHODH inhibitors like brequinar and teriflunomide .
| Structural Feature | Potential Biological Effect |
|---|---|
| Pyrazole ring | Serves as a scaffold for positioning functional groups |
| Benzyl at N1 position | May enhance binding to hydrophobic pockets in target proteins |
| Pyrazol-4-yl linkage | Provides specific geometry for interaction with biological targets |
| Nicotinonitrile group | Potential hydrogen bond acceptor; may enhance target selectivity |
Future Research Directions
Further research on 2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile could explore several promising directions:
Structure-Activity Relationship Studies
Systematic modification of the compound's structure could yield valuable insights into the relationship between structural features and biological activity. Potential modifications include:
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Substitution at different positions of the benzyl group
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Introduction of various functional groups on the pyrazole ring
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Modification of the nicotinonitrile moiety
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Exploration of bioisosteric replacements for key structural elements
Target Identification and Validation
Further research to identify the specific biological targets of 2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile would enhance understanding of its mechanism of action. Techniques such as affinity chromatography, proteomics, and computational modeling could assist in identifying potential protein targets.
Development of Improved Synthetic Routes
Research into more efficient and scalable synthetic methods for producing 2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile and its derivatives could facilitate larger-scale studies and potential applications. This might include exploring green chemistry approaches, flow chemistry, or alternative catalyst systems.
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